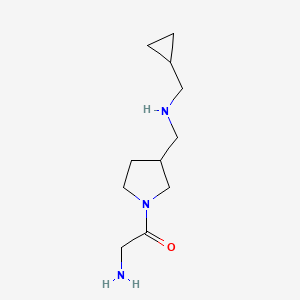

2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone

Beschreibung

2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylmethylamino-methyl group at the 3-position and an aminoethanone moiety. Its molecular formula is C₁₁H₂₁N₃O, with a molecular weight of 211.3 g/mol . The cyclopropylmethyl group introduces steric and electronic effects that may enhance metabolic stability and target binding, while the pyrrolidine ring provides conformational rigidity .

Eigenschaften

Molekularformel |

C11H21N3O |

|---|---|

Molekulargewicht |

211.30 g/mol |

IUPAC-Name |

2-amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C11H21N3O/c12-5-11(15)14-4-3-10(8-14)7-13-6-9-1-2-9/h9-10,13H,1-8,12H2 |

InChI-Schlüssel |

QCAUMBFRLFEXKW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CNCC2CCN(C2)C(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-1-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon beinhaltet typischerweise die Konstruktion des Pyrrolidinrings, gefolgt von einer Funktionalisierung. Eine gängige Methode ist die Reaktion von Cyclopropylmethylamin mit einem geeigneten Pyrrolidinvorläufer unter kontrollierten Bedingungen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferkomplexen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Techniken wie die kontinuierliche Fließsynthese und die automatisierte Reaktionsüberwachung können eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit verschiedenen biologischen Aktivitäten.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird in der Produktion von Pharmazeutika und anderen Feinchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Pyrrolidinring ermöglicht es der Verbindung, an verschiedene Enzyme und Rezeptoren zu binden, wodurch deren Aktivität möglicherweise moduliert wird. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen und biologischen Reaktionen führen.

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone exhibits significant biological activity, particularly in the following areas:

- Neurological Disorders: The compound is hypothesized to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating conditions such as depression and anxiety.

- Anticancer Potential: Similar compounds have shown antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction.

Synthetic Routes

The synthesis of 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves:

- Construction of the Pyrrolidine Ring: This can be achieved through various methods, including the reaction of cyclopropylmethylamine with suitable precursors under controlled conditions.

- Functionalization: Subsequent steps involve modifying the compound to enhance its biological activity.

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

- Neurological Studies: Research indicates that derivatives similar to this compound can significantly modulate neurotransmitter levels, leading to potential treatments for anxiety and depression.

- Anticancer Activity: In vitro studies have demonstrated that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines, suggesting that 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone may also show promise in cancer therapy .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Attributes of Target Compound and Analogs

*Calculated based on molecular formula assumptions.

Key Comparative Insights

(a) Ring System Differences

- Pyrrolidine vs. Piperidine: The target compound’s pyrrolidine (5-membered ring) offers greater conformational rigidity compared to piperidine (6-membered ring) analogs, which have increased flexibility.

(b) Substituent Group Effects

- Cyclopropylmethyl vs. Benzyl/Isopropyl: Cyclopropylmethyl groups introduce steric bulk and ring strain, which can enhance metabolic stability and modulate lipophilicity . Isopropyl groups (e.g., ) add branching, which may optimize steric complementarity in hydrophobic binding pockets.

Positional Isomerism :

The 3-position substituent in the target compound (vs. 2-position in its isomer ) likely alters spatial orientation. The 3-position may better align the cyclopropylmethyl group for interactions with planar targets (e.g., enzymes or receptors), whereas the 2-position isomer could favor axial interactions.

(c) Molecular Weight and Drug-Likeness

- The target compound (211.3 g/mol) and its pyrrolidine analogs (212–261 g/mol) fall within the acceptable range for drug-like molecules (typically <500 g/mol). Piperidine derivatives (224–238 g/mol) may offer improved solubility due to increased nitrogen content and ring flexibility .

Research Findings and Implications

- Synthetic Accessibility : The target compound and its 2-position isomer are synthesized in multi-gram quantities with >97% purity, making them viable for high-throughput screening .

- Biological Relevance : While direct activity data are unavailable, cyclopropyl-containing analogs are frequently explored in kinase inhibitors and GPCR-targeted therapies due to their metabolic stability and conformational constraints .

- Comparative Limitations : Benzyl-substituted analogs (e.g., ) may face challenges in metabolic clearance due to aromatic oxidation, whereas isopropyl derivatives (e.g., ) could exhibit shorter half-lives due to CYP-mediated degradation.

Biologische Aktivität

2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone, a compound with a complex structure, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

- Molecular Formula : C13H25N3O

- Molecular Weight : 239.36 g/mol

- IUPAC Name : (2S)-2-amino-1-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

The biological activity of 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological and psychiatric conditions.

Biological Activity Overview

The compound has been studied for various biological activities:

-

Neuropharmacological Effects :

- Potential as an antidepressant or anxiolytic agent due to its interaction with serotonin receptors.

- Influence on dopaminergic pathways may suggest applications in treating disorders like schizophrenia or Parkinson's disease.

-

Anticancer Properties :

- Preliminary studies indicate potential inhibitory effects on certain cancer cell lines, suggesting a role in cancer therapeutics.

- Mechanisms may involve the induction of apoptosis in malignant cells.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases.

Research Findings and Case Studies

Recent research has provided insights into the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Assessment

In a study assessing the neuropharmacological effects, researchers administered varying doses of the compound to animal models exhibiting depressive behaviors. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an antidepressant.

Case Study 2: Anticancer Activity

A series of experiments were conducted on different cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that treatment with 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cells.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone, and how can purity be optimized?

- Methodological Answer : A multi-step approach is typically employed, starting with the functionalization of the pyrrolidine core. For example, introducing the cyclopropylmethylamino group via reductive amination or nucleophilic substitution (e.g., using cyclopropylmethylamine and a carbonyl precursor). Evidence from analogous compounds (e.g., pyrrolidinyl derivatives in Scheme 3 of ) suggests that ethanol or methanol with catalytic acid/base (e.g., piperidine) under controlled temperatures (0–5°C) can improve yield and reduce side reactions . Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Analytical methods like HPLC or LC-MS should validate purity (>95%) .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography remains the gold standard for structural confirmation. Utilize programs like SHELXL ( ) for refinement. If single crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can probe spatial proximity of protons (e.g., between the cyclopropylmethyl and pyrrolidine moieties). For stereochemical assignments, chiral chromatography or optical rotation measurements are recommended .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer : While specific toxicity data for this compound may be limited (as noted in for structurally related substances), adopt general precautions:

- Use a chemical fume hood and personal protective equipment (gloves, goggles, lab coat) .

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation.

- Avoid exposure to moisture or extreme pH, which could hydrolyze the amine or carbonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent effects, protein binding). Standardize protocols:

- Use DMSO stocks at <0.1% to avoid solvent interference.

- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays).

- Cross-reference with structurally similar compounds (e.g., cyclopropyl-containing cathinones in ) to identify structure-activity relationships (SARs) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Combine molecular dynamics (MD) simulations and QSAR models:

- Use software like Schrödinger’s Maestro to assess logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier penetration predictions.

- ADMET predictors (e.g., SwissADME) can estimate metabolic stability, focusing on CYP450 interactions due to the tertiary amine and cyclopropyl groups .

Q. How can the stereochemical impact of the pyrrolidine ring on biological activity be systematically evaluated?

- Methodological Answer : Synthesize enantiopure isomers via chiral auxiliaries or asymmetric catalysis (e.g., using (S)- or (R)-proline derivatives). Compare their activity in vitro (e.g., IC₅₀ in receptor-binding assays) and in vivo (pharmacokinetic profiles). Circular dichroism (CD) spectroscopy can correlate conformation with activity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Screen crystallization conditions using high-throughput platforms (e.g., microbatch under oil with PEGs or salts as precipitants).

- Introduce heavy atoms (e.g., SeMet derivatives) for phasing if native crystals diffract poorly.

- For SHELXL refinement (), ensure high-resolution data (>1.2 Å) and validate using R-factors and electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.